4,5-Dichloroindole

概要

説明

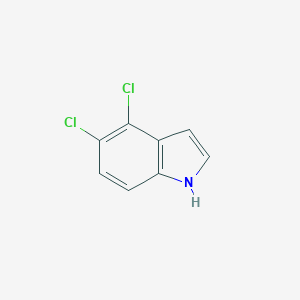

4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N. It is a derivative of indole, which is a fundamental structure in many natural and synthetic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

A novel, practical, and efficient three-step process for the preparation of 4,5-dichloroindole has been developed. The process involves:

Nitration of 2,3-dichlorobenzaldehyde: This step involves the nitration of commercially available 2,3-dichlorobenzaldehyde to form a nitro compound.

Henry Reaction: The nitro compound undergoes a Henry reaction, which is a telescopic process that leads to the formation of an o,β-dinitrostyrene intermediate.

Reductive Cyclization: The o,β-dinitrostyrene intermediate is then subjected to reductive cyclization using iron powder in methanol and acetic acid by the Nenitzescu reaction to yield this compound

Industrial Production Methods

The large-scale applicability of this novel and improved process has been successfully demonstrated on a multikilogram scale. Multiple batches were carried out to produce this compound in 67–70% yields and 96–98% purity without the need for column chromatography. The reactions are facile, safe, and easy to scale up .

化学反応の分析

4,5-Dichloroindole undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to form reduced derivatives.

Substitution: It can undergo substitution reactions where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include iron powder in methanol and acetic acid.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups

科学的研究の応用

Chemical Synthesis

Starting Material for Synthesis

4,5-Dichloroindole serves as a crucial starting material for the synthesis of various fine chemicals and pharmaceuticals. Its structure allows for modifications that can lead to the development of new compounds with desirable properties. For instance, it is utilized in the synthesis of indole derivatives that exhibit a wide range of biological activities, including antibacterial and antiviral properties.

Synthetic Routes

The preparation of this compound typically involves a three-step synthetic process:

- Nitration : The nitration of 2,3-dichlorobenzaldehyde to form a nitro compound.

- Henry Reaction : The nitro compound undergoes a telescopic Henry reaction to yield an o,β-dinitrostyrene intermediate.

- Reductive Cyclization : This intermediate is cyclized using iron powder in methanol and acetic acid via the Nenitzescu reaction to produce this compound.

Biological Applications

Pharmacological Potential

Research has shown that indole derivatives, including this compound, possess significant pharmacological potential. They have been investigated for their antiviral activities against various pathogens such as Hepatitis C virus (HCV). Certain derivatives have demonstrated effective inhibition profiles with low cytotoxicity .

Antimicrobial Activity

Indole compounds have been noted for their antimicrobial properties. Studies indicate that this compound and its analogs can inhibit the growth of pathogenic bacteria and fungi. For example, chloroindoles have shown effectiveness against Escherichia coli and Candida albicans, making them promising candidates for developing new antimicrobial agents .

Insecticidal Properties

In entomological research, indole derivatives have been tested for their ability to combat pests. Specifically, studies have evaluated their efficacy against Paenibacillus larvae, the causative agent of American Foulbrood disease in honey bees. Here, this compound has been noted for its non-toxic inhibitory effects on spore germination and bacterial growth .

Agrochemical Applications

Plant Growth Regulation

this compound is also explored as a plant growth regulator. Its structural analogs are being studied for their potential to promote rooting without exhibiting estrogenic activity. This application is particularly relevant in agriculture where enhancing root development can lead to improved crop yields .

Case Studies

作用機序

The mechanism by which 4,5-dichloroindole exerts its effects involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

類似化合物との比較

4,5-Dichloroindole can be compared with other dichlorinated indole derivatives, such as:

- 4,6-Dichloroindole

- 4,7-Dichloroindole

- 5,6-Dichloroindole

- 5,7-Dichloroindole

- 6,7-Dichloroindole

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets and its overall stability .

生物活性

4,5-Dichloroindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

This compound is an indole derivative characterized by two chlorine substituents at the 4 and 5 positions of the indole ring. This modification can influence the compound's biological properties, making it a candidate for various pharmacological applications. The indole structure is well-known for its presence in numerous biologically active compounds, including pharmaceuticals and natural products.

2. Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions on indole derivatives. A common method includes the chlorination of indole using chlorine gas or chlorinating agents under controlled conditions to achieve selective substitution at the desired positions.

Table 1: Common Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂ or SOCl₂ | Room temperature | Varies |

| Electrophilic Aromatic Substitution | Cl₂ with Lewis acid (e.g., AlCl₃) | Reflux | Varies |

| Nucleophilic Substitution | NaCl in DMSO | Elevated temperature | Varies |

3.1 Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Research indicates that certain indoles exhibit inhibitory activity against viruses such as Hepatitis C Virus (HCV). For instance, derivatives with halogen substitutions have shown promising results in vitro.

- Case Study : A study synthesized a series of indole derivatives and tested their activity against HCV genotypes. Compounds similar to this compound demonstrated effective antiviral activity with EC50 values in the low micromolar range, indicating their potential as therapeutic agents against viral infections .

3.2 Anticancer Activity

Indoles are also recognized for their anticancer properties. The presence of halogen atoms can enhance the interaction with biological targets involved in cancer progression.

- Research Findings : A study evaluated various chlorinated indoles for their ability to inhibit cancer cell proliferation. The results showed that this compound exhibited significant cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Indoles can act as inhibitors of various enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The compound may also modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.

5. Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile:

特性

IUPAC Name |

4,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWQPYPTCAUUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding a novel process for preparing 4,5-Dichloroindole?

A1: While the abstract doesn't delve into specific applications of this compound, it highlights the development of a "novel, practical, and efficient" process for its preparation []. This suggests that this compound likely holds value as a chemical building block or intermediate in various synthetic processes. The discovery of improved synthetic routes for such compounds is crucial for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。